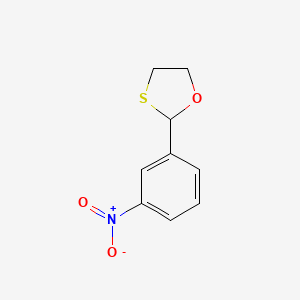

1,3-Oxathiolane, 2-(3-nitrophenyl)-

Description

Classification within the Realm of Five-Membered Heterocyclic Systems

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, represent a vast and diverse class of organic molecules. msu.edu Among these, five-membered heterocycles are particularly significant and can be categorized based on the number and type of heteroatoms they contain. nih.gov

1,3-Oxathiolane (B1218472) is classified as a saturated five-membered heterocycle with two different heteroatoms: one oxygen and one sulfur. wikipedia.orgnih.gov This places it in a distinct category from rings with one heteroatom (like furan (B31954) or thiophene) or those with more than two. nih.govglobalscientificjournal.com The "1,3-" designation specifies the relative positions of the oxygen and sulfur atoms within the ring. The parent compound, 1,3-oxathiolane, has the chemical formula C₃H₆OS. wikipedia.org

The specific compound in focus, 1,3-Oxathiolane, 2-(3-nitrophenyl)-, is a derivative where a hydrogen atom at the second carbon of the ring is substituted with a 3-nitrophenyl group. This aryl substitution significantly impacts the molecule's chemical properties and is a key area of research interest.

Historical Development and Evolution of 1,3-Oxathiolane Chemistry

While the 1,3-oxathiolane ring structure has been known for a considerable time, its application in complex molecule synthesis has seen significant development in recent decades. nih.gov Early methods for synthesizing the 1,3-oxathiolane ring often involved the condensation of a compound containing a thiol group with an aldehyde or ketone. A common and foundational method is the reaction of 2-mercaptoethanol (B42355) with an aldehyde or ketone. wikipedia.orgacs.org For instance, the synthesis of 2-phenyl-1,3-oxathiolane (B8773742) is achieved by reacting 2-mercaptoethanol with benzaldehyde. researchgate.net

A significant evolution in 1,3-oxathiolane chemistry came with the development of stereoselective synthesis methods. This was particularly driven by the discovery of the antiviral activity of 1,3-oxathiolane nucleoside analogues. nih.gov In 1989, Belleau and coworkers synthesized the first oxathiolane nucleoside, (±)-BCH-189, as a racemic mixture. nih.gov This spurred further research into controlling the stereochemistry of the 1,3-oxathiolane ring.

More recent innovations have focused on developing more efficient and cost-effective synthetic routes. For example, sulfenyl chloride chemistry has been employed to construct the oxathiolane framework from simple, acyclic precursors like chloroacetic acid and vinyl acetate (B1210297). acs.orgnih.gov This approach is particularly relevant for the large-scale synthesis of important pharmaceutical intermediates. nih.gov

Research Significance of Aryl-Substituted 1,3-Oxathiolanes in Synthetic Organic Chemistry

Aryl-substituted 1,3-oxathiolanes, including 1,3-Oxathiolane, 2-(3-nitrophenyl)-, are of considerable interest in synthetic organic chemistry due to their utility as synthetic intermediates and their potential biological activities. The aryl group can be functionalized in various ways, allowing for the construction of more complex molecular architectures.

The synthesis of 2-aryl-1,3-oxathiolanes is often achieved through the reaction of 2-mercaptoethanol with the corresponding aromatic aldehyde in the presence of an acid catalyst. researchgate.net The yields for these reactions are typically high. researchgate.net

Research has shown that aryl-substituted heterocycles, in general, are important pharmacophores. The introduction of an aryl group can influence the molecule's interaction with biological targets. While specific research on the biological activity of 1,3-Oxathiolane, 2-(3-nitrophenyl)- is not extensively detailed in the provided search results, the broader class of aryl-substituted heterocycles is significant in medicinal chemistry. For example, the direct arylation of other five-membered heterocycles like 1,3,4-oxadiazoles is a key strategy in developing new biologically active compounds. mdpi.com

Furthermore, 1,3-oxathiolane derivatives can serve as precursors to other heterocyclic systems through ring-expansion reactions. nih.gov This highlights their versatility as building blocks in organic synthesis. The presence of the nitro group on the phenyl ring of 1,3-Oxathiolane, 2-(3-nitrophenyl)- offers a handle for further chemical transformations, such as reduction to an amino group, which can then be used to build more complex structures.

Structure

3D Structure

Properties

CAS No. |

85692-69-9 |

|---|---|

Molecular Formula |

C9H9NO3S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

2-(3-nitrophenyl)-1,3-oxathiolane |

InChI |

InChI=1S/C9H9NO3S/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |

InChI Key |

WQGYFUHTICWTFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1,3 Oxathiolane, 2 3 Nitrophenyl

Ring-Opening Reactions

The 1,3-oxathiolane (B1218472) moiety is a widely utilized protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. The regeneration of the carbonyl group from 1,3-oxathiolane, 2-(3-nitrophenyl)- involves the cleavage of the heterocyclic ring, a process that can be initiated through various catalytic strategies.

Catalytic Deprotection Strategies for Carbonyl Regeneration

The deprotection of 2-aryl-1,3-oxathiolanes, including the 2-(3-nitrophenyl)- derivative, to their corresponding aldehydes is a critical transformation in organic synthesis. A variety of catalytic methods have been developed to achieve this, often relying on oxidative or Lewis acid-mediated cleavage of the C-S bonds.

Oxidative methods are among the most common for the cleavage of 1,3-oxathiolanes. These strategies typically involve the oxidation of the sulfur atom, which facilitates the hydrolysis of the ring. Reagents such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, or systems like silicasulfuric acid/NaNO₃, have proven effective for the chemoselective deprotection of S,S-acetals under mild conditions. Another efficient protocol utilizes 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar system, which tolerates a wide range of functional groups.

Photoredox catalysis offers a metal-free alternative for the aerobic deprotection of 1,3-oxathiolanes. Using an organic dye like Eosin Y, this method proceeds under mild, visible-light-induced conditions. rsc.org Additionally, base-promoted deprotection can be achieved, for instance with lithium tetramethylpiperidide (LTMP) in tetrahydrofuran (B95107) (THF), providing a non-oxidative pathway to the carbonyl compound. rsc.org

Acid-catalyzed methods are also employed. A catalytic amount of perchloric acid (HClO₄) can facilitate the protection of carbonyls as 1,3-oxathiolanes, and a corresponding deprotection can be achieved using a system of molybdic acid/hydrogen peroxide catalyzed oxidation of ammonium (B1175870) bromide. This method has been shown to be effective for a range of substituted aryl oxathiolanes.

The following table summarizes representative catalytic systems used for the deprotection of 2-aryl-1,3-oxathiolanes, which are applicable to the 2-(3-nitrophenyl)- derivative.

| Catalyst/Reagent System | Solvent | Conditions | Yield (%) |

| H₂MoO₄·H₂O/H₂O₂/NH₄Br/HClO₄ | CH₂Cl₂-H₂O | 0-5 °C | ~90 |

| Eosin Y / Visible Light | MeCN | Room Temp. | High |

| LTMP | THF | - | Good |

| I₂ (cat.) / H₂O₂ | H₂O (micellar) | Room Temp. | Excellent |

This table presents generalized data for 2-aryl-1,3-oxathiolanes as specific data for the 2-(3-nitrophenyl)- derivative is not detailed in the surveyed literature.

Mechanistic Pathways of Ring Cleavage

The mechanism of ring cleavage for 1,3-oxathiolanes is highly dependent on the chosen deprotection strategy.

In oxidative deprotection , the reaction is initiated by the oxidation of the sulfur atom from a sulfide (B99878) to a sulfoxide (B87167) or sulfone. This oxidation increases the electrophilicity of the C2 carbon and weakens the C-S bonds. The oxidized sulfur atom becomes a better leaving group, facilitating the subsequent hydrolysis of the ring. The process typically proceeds through the formation of a hemi-thioacetal intermediate, which readily collapses to release the free carbonyl compound (3-nitrobenzaldehyde) and 2-mercaptoethanol (B42355).

Under acidic conditions , the mechanism involves the protonation of one of the heteroatoms, typically the oxygen, to form an oxonium ion. This is followed by the nucleophilic attack of water, leading to the opening of the ring to form a hemithioacetal intermediate. Subsequent proton transfers and elimination of 2-mercaptoethanol regenerate the carbonyl group. The electron-withdrawing nature of the 3-nitrophenyl group at the C2 position would likely accelerate the nucleophilic attack at this carbon, potentially increasing the rate of hydrolysis compared to electron-rich aryl substituents.

For base-promoted cleavage , such as with LTMP, the mechanism is proposed to involve the deprotonation at the C2 position, leading to an anionic intermediate. Subsequent fragmentation or reaction with an electrophile would lead to the cleavage of the ring. However, this pathway is less common than oxidative or acidic methods.

Solvent Effects on Deprotection Efficiency and Selectivity

The choice of solvent plays a crucial role in the efficiency and selectivity of the deprotection of 1,3-oxathiolanes. The solvent system must be compatible with the reagents used and capable of solubilizing the substrate.

For oxidative and acid-catalyzed deprotection reactions, which often involve hydrolysis, the presence of water is essential. Biphasic solvent systems, such as dichloromethane-water, are frequently used to accommodate both the organic substrate and the aqueous reagents. dalalinstitute.com The use of phase-transfer catalysts or micellar systems, for example with sodium dodecyl sulfate (B86663) (SDS), can enhance the reaction rate by facilitating the interaction between reactants in different phases. baranlab.org

In contrast, some deprotection methods are specifically designed to be performed in the absence of a solvent or under non-aqueous conditions. For instance, reactions on solid supports like silica (B1680970) gel or clay can proceed efficiently, often with the aid of microwave irradiation to accelerate the process. These solvent-free conditions are advantageous from an environmental and practical standpoint. chemistrysteps.com For base-promoted methods using strong, non-nucleophilic bases like LTMP, anhydrous aprotic solvents such as THF are required to prevent quenching of the base. rsc.org The selectivity of the deprotection can also be influenced by the solvent, as the solvent can affect the stability of intermediates and the relative rates of competing reaction pathways.

Rearrangement Reactions

Beyond simple ring-opening, 1,3-oxathiolanes can undergo more complex transformations, such as ring expansion reactions. These rearrangements provide a pathway to larger, more complex heterocyclic structures.

Ring Expansion to Larger Sulfur-Containing Heterocycles (e.g., 1,4-Oxathianes)

A key rearrangement reaction of 1,3-oxathiolanes is their ring expansion to form 1,4-oxathianes. This transformation is typically achieved through the reaction with a diazo compound in the presence of a metal catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂). rsc.org This reaction proceeds via the formation of a transient sulfur ylide intermediate.

The reaction yields a mixture of diastereomeric 1,4-oxathianes, with the stereochemical outcome being influenced by the substituents on the starting material and the reaction conditions.

| Substrate | Diazo Reagent | Catalyst | Product | Yield (%) |

| 2-Phenyl-1,3-oxathiolane (B8773742) | Ethyl (triethylsilyl)diazoacetate | Cu(acac)₂ | 2-Phenyl-3-(triethylsilyl)carbonyl-1,4-oxathiane | 67 |

Data from a study on the 2-phenyl derivative, analogous to the 2-(3-nitrophenyl) compound. rsc.org

Investigation of Ylide Intermediates in Rearrangement Mechanisms

The mechanism of the ring expansion of 1,3-oxathiolanes to 1,4-oxathianes is centered on the formation and subsequent rearrangement of a sulfur ylide. rsc.org An ylide is a neutral dipolar molecule containing a negatively charged atom (a carbanion) directly attached to a positively charged heteroatom (a sulfonium (B1226848) ion in this case). wikipedia.org

The proposed mechanism begins with the reaction of the diazo compound with the copper catalyst to generate a metal carbene. This electrophilic carbene is then attacked by the nucleophilic sulfur atom of the 1,3-oxathiolane ring, forming a sulfur ylide intermediate. rsc.org

Once formed, the sulfur ylide is unstable and undergoes a rapid rearrangement. The most plausible pathway is a rsc.orgwikipedia.org-sigmatropic rearrangement, also known as a Stevens rearrangement. wikipedia.orgwikipedia.org This involves the cleavage of the C2-S bond of the original oxathiolane ring and the formation of a new bond between the original C2 carbon and the carbanionic carbon of the ylide. A possible mechanistic pathway involves the heterolytic cleavage of the C-S bond in the ylide to form a stabilized oxonium ion and a sulfur-stabilized anion, which then recombine to form the expanded six-membered 1,4-oxathiane (B103149) ring. An alternative pathway involving homolytic cleavage to a diradical pair that recombines cannot be ruled out. rsc.org

The investigation of these ylide intermediates is crucial for understanding the stereochemical outcome of the reaction and for designing new synthetic methodologies based on this type of rearrangement.

Reactivity at the Nitroaromatic Moiety

The nitro group is a powerful modulator of the reactivity of the attached aromatic ring. Its influence stems from a combination of inductive and resonance effects, which profoundly impact the electron density distribution within the phenyl ring.

Electronic Influence of the Nitro Substituent on Ring Reactivity

The nitro group (-NO₂) exerts a strong deactivating effect on the aromatic ring towards electrophilic attack. This deactivation arises from two primary electronic phenomena:

Resonance Effect: The nitro group can also withdraw electron density through the pi (π) system via resonance. The π electrons from the ring can be delocalized onto the nitro group, creating resonance structures with a positive charge on the aromatic ring. This delocalization further diminishes the electron density on the ring, particularly at the ortho and para positions.

Collectively, these effects render the phenyl ring in 1,3-Oxathiolane, 2-(3-nitrophenyl)- significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) itself. The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient.

| Electronic Effect | Description | Impact on Ring Reactivity |

|---|---|---|

| Inductive Effect | Electron withdrawal through the σ-bond due to the high electronegativity of the nitro group's atoms. | Decreases electron density across the entire ring, deactivating it. |

| Resonance Effect | Electron withdrawal from the π-system by delocalizing ring electrons onto the nitro group. | Significantly decreases electron density, especially at the ortho and para positions, leading to strong deactivation. |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The electronic landscape shaped by the nitro group dictates the regioselectivity and feasibility of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack on the nitro-substituted phenyl ring is significantly disfavored due to the ring's deactivation. However, should a reaction occur under forcing conditions, the substitution will be directed to the meta position. The ortho and para positions are more deactivated because they bear a partial positive charge in the resonance structures involving the nitro group. The meta position, while still deactivated by the inductive effect, is less electronically disfavored for electrophilic attack. Therefore, electrophilic substitution on 1,3-Oxathiolane, 2-(3-nitrophenyl)- would be expected to yield products substituted at the C4 and C6 positions of the phenyl ring.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. numberanalytics.com This is a key reaction pathway for nitroaromatic compounds. numberanalytics.com For an SNAr reaction to proceed, a good leaving group on the aromatic ring is typically required. While the 1,3-oxathiolane group itself is not a conventional leaving group, the presence of the nitro group makes the aromatic ring more susceptible to attack by strong nucleophiles. The nitro group helps to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. numberanalytics.com Although the activating effect is strongest when the nitro group is ortho or para to the leaving group, a meta-nitro group still enhances the ring's electrophilicity.

| Reaction Type | Feasibility | Directing Effect of Nitro Group | Expected Product Regiochemistry | Key Intermediates |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Disfavored (deactivated ring) | Meta-directing | Substitution at C4 and C6 of the phenyl ring | Sigma complex (arenium ion) |

| Nucleophilic Aromatic Substitution (SNAr) | Favored (activated ring, with a suitable leaving group) | Activates ring (especially ortho/para positions) | Depends on the position of the leaving group | Meisenheimer complex |

Other Significant Reaction Pathways

Beyond substitutions on the aromatic ring, the unique structure of 1,3-Oxathiolane, 2-(3-nitrophenyl)- allows for other potential transformations, including radical and carbene reactions, as well as reactions involving the exocyclic positions.

Radical and Carbene Reactions

Radical Reactions:

Nitroaromatic compounds are known to participate in radical reactions. rsc.org The nitro group can be reduced to form a nitro radical anion, which is a key intermediate in many of its biological and chemical transformations. nih.gov While these nitro radical anions are generally unreactive on their own, they are part of a reductive metabolism that can lead to more reactive species. nih.gov The reaction of a C-nitro compound with a radical like the tri-n-butyltin radical often proceeds through an addition-elimination mechanism where the radical adds to an oxygen of the nitro group. libretexts.org In the context of 1,3-Oxathiolane, 2-(3-nitrophenyl)-, radical reactions could potentially be initiated at the nitro group or at the benzylic position. chemistrysteps.comlibretexts.org

Carbene Reactions:

Carbenes are highly reactive species that can undergo various reactions, including cyclopropanation and C-H insertion. libretexts.org While there is no specific literature on the reaction of carbenes with 1,3-Oxathiolane, 2-(3-nitrophenyl)-, general principles suggest possible pathways. For instance, carbenes can react with aromatic systems. Furthermore, evidence suggests that the detonation of nitroaromatic anion radicals can produce intermediate carbenes. acs.org In a synthetic context, N-heterocyclic carbenes (NHCs) have been used in reactions where nitroarenes act as oxidants, indicating a reaction between the carbene-derived intermediate and the nitro group. nih.gov

Reactivity at Exocyclic Positions

The term "exocyclic" refers to the bonds and atoms connected directly to the 1,3-oxathiolane ring. For this molecule, this primarily involves the benzylic carbon (C2 of the oxathiolane ring) and the C-H bonds of the oxathiolane ring itself.

The C2 position of the 1,3-oxathiolane ring is a benzylic position, which typically exhibits enhanced reactivity. chemistrysteps.comlibretexts.orgkhanacademy.org This is due to the stabilization of intermediates (carbocations, radicals, or carbanions) at this position through resonance with the adjacent phenyl ring. chemistrysteps.comlibretexts.org Therefore, reactions such as radical halogenation or oxidation could potentially occur at this site. chemistrysteps.comlibretexts.org

The 1,3-oxathiolane ring itself can undergo cleavage under certain conditions. For example, various 1,3-oxathiolanes can be deprotected to yield the parent carbonyl compounds using oxidizing agents. researchgate.net This indicates that the C-S and C-O bonds within the ring can be susceptible to chemical transformation.

| Position | Type of Reactivity | Influencing Factors | Potential Transformations |

|---|---|---|---|

| C2 (Benzylic Position) | Enhanced reactivity | Resonance stabilization of intermediates by the phenyl ring. chemistrysteps.comlibretexts.org | Radical substitution, oxidation, nucleophilic substitution (if a suitable leaving group is present). chemistrysteps.comlibretexts.org |

| 1,3-Oxathiolane Ring | Ring cleavage | Presence of strong oxidizing or reducing agents, Lewis acids. researchgate.net | Deprotection to the corresponding aldehyde (3-nitrobenzaldehyde) and 2-mercaptoethanol. researchgate.net |

Conformational Analysis and Stereochemistry of 1,3 Oxathiolane, 2 3 Nitrophenyl Analogs

Conformational Preferences of the 1,3-Oxathiolane (B1218472) Ring System

The 1,3-oxathiolane ring, a five-membered heterocycle, is not planar. To alleviate torsional and angle strain, it adopts puckered conformations. The flexibility of the ring allows it to exist in a dynamic equilibrium between several non-planar forms.

Half-Chair and Envelope Conformations

The conformational landscape of the 1,3-oxathiolane ring is primarily dominated by two low-energy conformations: the envelope and the half-chair. Five-membered rings pucker to minimize the strain associated with eclipsed bonds that would be present in a planar structure.

Envelope Conformation : In this arrangement, one atom is puckered out of the plane formed by the other four atoms. For the 1,3-oxathiolane ring, either the sulfur, oxygen, or one of the carbon atoms can be the "flap" of the envelope.

Half-Chair Conformation : This conformation is characterized by two adjacent atoms being displaced on opposite sides of the plane defined by the other three atoms. This form is often an intermediate in the interconversion between different envelope conformations.

The energy difference between these conformations is typically small, allowing for rapid interconversion at room temperature. The exact preferred conformation can be influenced by the nature and position of substituents on the ring.

**4.1.2. Influence of the 2-(3-nitrophenyl) Substit

Isomerism Studies

Thermal and Catalytic Epimerization Processes

The stereochemical stability of 1,3-oxathiolane derivatives, including analogs of 1,3-Oxathiolane, 2-(3-nitrophenyl)-, is a critical aspect of their chemistry. Epimerization at the C-2 position, which would involve the interconversion of cis and trans isomers, is a key process to consider.

Studies on related 2-substituted 1,3-oxathiolane S-oxides have shown that thermal epimerization at the C-2 position is possible. researchgate.net This suggests that the energy barrier for the inversion of configuration at the anomeric carbon (C-2) is low enough to be overcome by thermal energy. The process likely involves a transient species where the C2-substituent bond is labilized, allowing for a change in its spatial orientation relative to the oxathiolane ring.

Acid catalysis also plays a significant role in the isomerization of related heterocyclic systems. For instance, in the synthesis of 2-alkyl-2-aryl-1,3-oxathiolane-5-methanols, it was observed that the kinetically favored 1,3-dioxolane-4-methanethiol isomers can be converted to the thermodynamically more stable 1,3-oxathiolane derivatives under the influence of an acid catalyst like 4-toluenesulfonic acid in a heated solvent. researchgate.net This indicates that the presence of an acid can facilitate the cleavage and reformation of bonds necessary for ring isomerization and, by extension, epimerization at a substituted C-2 position. The mechanism likely involves protonation of one of the heteroatoms, leading to ring-opening and subsequent re-closure in a different stereochemical arrangement.

Theoretical and Computational Studies on Molecular Structure

Theoretical and computational chemistry provides invaluable insights into the molecular structure and energetics of 1,3-oxathiolane derivatives. These methods allow for a detailed examination of conformational preferences, electronic properties, and the nature of transition states in reactions.

Quantum Mechanical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum mechanical calculations, such as Ab Initio and Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 1,3-Oxathiolane, 2-(3-nitrophenyl)-. nih.govmdpi.com DFT, in particular, has been widely used to study the stability and reactivity of various heterocyclic compounds. mdpi.com For instance, DFT calculations at the B3LYP/6-31G(d,p) and B3LYP/6-31++G(d,p) levels of theory have been employed to investigate the effects of substituents on the aromaticity of 1,3-azole systems, which share some structural similarities with the 2-aryl-1,3-oxathiolane system. researchgate.net These studies reveal how electron-withdrawing groups, such as the nitro group in the 3-nitrophenyl substituent, can influence the electronic structure and properties of the heterocyclic ring. researchgate.net

In the context of 1,3-oxathiolanes, quantum chemical calculations can be used to determine optimized geometries, vibrational frequencies, and the relative energies of different conformers. researchgate.net For example, Ab initio calculations at the HF/6-31G(d) level have been used to study the conformational behavior of related systems. researchgate.net Such calculations can elucidate the preferred puckering of the five-membered ring and the orientation of the 2-(3-nitrophenyl) substituent.

Molecular Modeling for Conformation Prediction and Energy Minimization

Molecular modeling techniques are instrumental in predicting the three-dimensional structure and conformational preferences of molecules. sapub.orgchemconnections.org For 2-substituted 1,3-oxathiolanes, the five-membered ring can adopt various conformations, such as envelope and twist forms. The presence of a bulky substituent at the C-2 position, like the 3-nitrophenyl group, will significantly influence the conformational equilibrium.

Analysis of Aromaticity in Transition Structures

The concept of aromaticity is not limited to ground-state molecules but can also be extended to transition structures in chemical reactions. The analysis of aromaticity in transition states can provide a deeper understanding of reaction mechanisms and selectivity. researchgate.net For reactions involving 1,3-oxathiolane derivatives, such as epimerization or ring-opening, the transition state may exhibit some degree of aromatic or anti-aromatic character.

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are commonly used to assess the aromaticity of cyclic structures. researchgate.net A negative NICS value at the center of a ring is indicative of aromatic character, while a positive value suggests anti-aromaticity. By calculating the NICS values for the transition structures of reactions involving 1,3-Oxathiolane, 2-(3-nitrophenyl)-, it would be possible to determine if aromatic stabilization plays a role in facilitating these processes. For example, in a [3+2] cycloaddition reaction, the transition state may possess aromatic character, which would lower the activation energy and favor a concerted mechanism. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for 1,3 Oxathiolane, 2 3 Nitrophenyl

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In the mass spectrum of 1,3-Oxathiolane (B1218472), 2-(3-nitrophenyl)-, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. The fragmentation pattern would likely involve the cleavage of the oxathiolane ring and the loss of the nitro group. Common fragments could include the nitrophenyl cation and ions resulting from the breakdown of the oxathiolane ring. researchgate.net Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. lumenlearning.comlibretexts.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. libretexts.org

The IR spectrum of 1,3-Oxathiolane, 2-(3-nitrophenyl)- would show characteristic absorption bands for the nitro group, the aromatic ring, and the C-O and C-S bonds of the oxathiolane ring.

Table 3: Characteristic IR Absorption Bands for 1,3-Oxathiolane, 2-(3-nitrophenyl)-

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Nitro Group (NO₂) | ~1536 and ~1327 | Asymmetric and symmetric stretching vibrations. rsc.org |

| Aromatic C-H | ~3100 - 3000 | Stretching vibrations. |

| Aromatic C=C | ~1600 - 1450 | In-ring stretching vibrations. |

| C-O Stretch | ~1242 - 1050 | Stretching vibration of the ether linkage in the oxathiolane ring. rsc.org |

| C-S Stretch | ~700 - 600 | Stretching vibration of the thioether linkage. |

The presence of strong absorption bands around 1536 cm⁻¹ and 1327 cm⁻¹ is a clear indication of the nitro functional group. rsc.org The bands in the aromatic region confirm the presence of the phenyl ring, and the C-O and C-S stretching vibrations are consistent with the oxathiolane ring structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density map of the crystal, and from this, the positions of the individual atoms can be determined.

While a specific crystal structure for 1,3-Oxathiolane, 2-(3-nitrophenyl)- is not publicly available in the searched literature, the analysis of closely related structures can provide significant insights into the expected molecular geometry. For instance, the crystal structure of 2-(3-nitrophenyl)-1,3-dithiane, an analogue where the oxygen in the oxathiolane ring is replaced by a second sulfur atom, has been determined. In this related compound, the 1,3-dithiane (B146892) ring adopts a chair conformation, with the 3-nitrophenyl substituent occupying an equatorial position. The nitro group is twisted out of the plane of the benzene (B151609) ring. acs.org This information suggests that the 1,3-oxathiolane ring in 2-(3-nitrophenyl)-1,3-oxathiolane would likely adopt an envelope or twist-chair conformation, which are common for five-membered heterocyclic rings.

Table 1: Example Crystallographic Data for an Analogous Compound: 2-(3-nitrophenyl)-1,3-dithiane (Note: This data is for an analogous compound and is presented for illustrative purposes.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8693 (2) |

| b (Å) | 21.0531 (6) |

| c (Å) | 8.0891 (2) |

| β (°) | 108.847 (1) |

| Volume (ų) | 944.00 (5) |

| Z | 4 |

Data sourced from a study on 2-(3-nitrophenyl)-1,3-dithiane. acs.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a compound like 1,3-Oxathiolane, 2-(3-nitrophenyl)-, chromatographic methods are indispensable for isolating it from reaction byproducts and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most commonly employed techniques for this purpose.

The separation of positional isomers, such as the ortho-, meta-, and para-nitrophenyl (B135317) derivatives of 1,3-oxathiolane, can be particularly challenging due to their similar physical properties. However, HPLC is a powerful tool for achieving such separations. researchgate.netnacalai.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is often the method of choice. The separation mechanism relies on the differential hydrophobic interactions of the isomers with the stationary phase. The elution order can be influenced by factors such as the dipole moment and the ability to form hydrogen bonds. nacalai.com

For instance, in the separation of nitrophenol isomers, the choice of the mobile phase composition and pH is critical. chromatographyonline.com Specialized stationary phases, such as those with nitrophenyl or pyrenylethyl groups, can offer alternative selectivities for aromatic and nitroaromatic compounds through dipole-dipole and π-π interactions. nacalai.com

Thin-layer chromatography is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. The separation of nitrophenol isomers has been successfully achieved using TLC with silica (B1680970) gel plates and a mobile phase consisting of a mixture of nonpolar and polar solvents. tandfonline.com The separated spots can be visualized under UV light.

The purity of a synthesized batch of 1,3-Oxathiolane, 2-(3-nitrophenyl)- would be assessed by the presence of a single, sharp peak in the HPLC chromatogram or a single spot in the TLC plate. The identity of the peak can be confirmed by comparing its retention time with that of a known reference standard.

Table 2: Example HPLC Conditions for the Separation of Nitrophenol Isomers (Note: These are general conditions and would require optimization for the specific compound.)

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mm) |

| Mobile Phase | Isocratic mixture of aqueous acetonitrile (B52724) (e.g., 40%) or a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 270 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Conditions based on general methods for separating nitrophenol isomers. researchgate.netnacalai.comchromatographyonline.com

Advanced Applications of 1,3 Oxathiolanes in Organic Synthesis and Materials Science

Strategic Use as Protecting Groups in Multi-step Synthesis

The 1,3-oxathiolane (B1218472) moiety serves as an effective protecting group for carbonyl compounds (aldehydes and ketones). This function is analogous to the more common 1,3-dioxolanes (cyclic acetals), offering robust stability under basic, nucleophilic, and reductive conditions. The presence of the sulfur atom, however, imparts distinct reactivity, particularly its sensitivity to certain oxidative and reductive reagents, allowing for selective deprotection.

The 2-(3-nitrophenyl) substituent influences the stability and reactivity of the oxathiolane ring. The electron-withdrawing nature of the nitro group can affect the ease of formation and cleavage. The general conditions for protection and deprotection are summarized below.

Table 1: Protection of Carbonyls as 2-(3-nitrophenyl)-1,3-oxathiolanes and Deprotection

| Transformation | Typical Reagents and Conditions | Notes |

|---|---|---|

| Protection | 3-Nitrobenzaldehyde (B41214), 2-mercaptoethanol (B42355), acid catalyst (e.g., p-TsOH, BF₃·OEt₂), refluxing toluene (B28343) with a Dean-Stark trap. | The reaction creates a stable cyclic thioacetal, effectively masking the carbonyl group from various reagents. |

| Deprotection (Cleavage) | Mild aqueous acid (e.g., HCl, H₂SO₄). | This is the standard method for acetal (B89532) hydrolysis. |

| Reagents like N-chlorosuccinimide (NCS) or periodic acid (H₅IO₆). | These reagents can oxidatively cleave the thioacetal. | |

| Raney Nickel (Ra-Ni). | Reductive cleavage (desulfurization) can occur, which may also reduce the nitro group. | |

| Mercury(II) salts (e.g., HgCl₂). | Thioacetals can be cleaved using thiophilic Lewis acids. |

The nitrophenyl group itself can act as a "protecting/activating group" in other contexts, where it is stable under many conditions but can be activated for displacement, for instance, by using zinc chloride as a catalyst in glycosylation reactions.

Building Blocks for Complex Molecular Architectures

Beyond its role as a protecting group, the 2-(3-nitrophenyl)-1,3-oxathiolane scaffold is a versatile building block for synthesizing more complex molecules.

Precursors for the Synthesis of Nucleoside Analogues

One of the most significant applications of 1,3-oxathiolanes is in the synthesis of nucleoside analogues with potent antiviral activity. nih.gov Compounds like Lamivudine (3TC) and Emtricitabine (FTC) feature a 1,3-oxathiolane ring in place of the natural ribose sugar. nih.govsemanticscholar.org These drugs are crucial components of HIV therapy and work by acting as reverse transcriptase inhibitors. nih.gov

The synthesis of these drugs involves the crucial step of coupling a modified 1,3-oxathiolane "sugar" with a nucleobase (N-glycosylation). nih.gov While many syntheses start with chiral precursors like L-gulose or use enzymatic resolutions to achieve the desired stereochemistry, a 2-aryl-1,3-oxathiolane can serve as a key intermediate. nih.govmdpi.com The aryl group, such as the 3-nitrophenyl group, can influence the stereoselectivity of the glycosylation step and can be chemically modified or removed in later stages. The general strategy involves activating the C5 position of the oxathiolane ring for coupling with a silylated nucleobase, often in the presence of a Lewis acid. nih.gov

Intermediates in the Construction of Sulfur-Containing Heterocycles

The 1,3-oxathiolane ring can be a precursor to other sulfur-containing heterocycles. While specific examples starting from 2-(3-nitrophenyl)-1,3-oxathiolane are not widely reported, general transformations of the oxathiolane ring are known. For instance, ring-expansion reactions or cleavage and subsequent cyclization can lead to larger rings or different heterocyclic systems. The reaction of oxiranes with carbon disulfide can yield 1,3-oxathiolane-2-thiones, which are themselves useful building blocks for other sulfur heterocycles. nih.gov The presence of the reactive nitro group on the phenyl ring of 2-(3-nitrophenyl)-1,3-oxathiolane offers a handle for further chemical transformations, such as reduction to an amine, which can then participate in subsequent cyclization reactions to form fused heterocyclic systems. For example, a related compound, 3-(2-(3-nitrophenyl)-2-oxoethyl)-1,3-benzothiazol-3-ium bromide, highlights the use of the nitrophenyl moiety in building complex sulfur heterocycles.

Use in Carbon-Carbon Bond Forming Reactions

The 1,3-oxathiolane ring can participate in carbon-carbon bond formation. The proton at the C2 position is acidic and can be removed by a strong base (like an organolithium reagent) to generate a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to form a new C-C bond at the C2 position.

The 2-(3-nitrophenyl) substituent significantly impacts this reactivity. The electron-withdrawing nitro group enhances the acidity of the C2 proton, potentially allowing for the use of milder bases for its abstraction compared to an unsubstituted oxathiolane. However, strong bases may also react with the nitro group itself. The resulting anion is stabilized by both the adjacent sulfur and oxygen atoms and the nitrophenyl ring. This stabilized nucleophile can be a valuable tool in synthesis. A related example is the Baylis-Hillman reaction, where aldehydes, including nitro-substituted arylaldehydes, undergo C-C bond formation with activated alkenes. wikipedia.org

Contributions to Materials Science and Polymer Chemistry

The unique combination of the sulfur-containing oxathiolane ring and the electronically active nitrophenyl group makes 2-(3-nitrophenyl)-1,3-oxathiolane a compound of interest for materials science.

Leveraging Electronic and Chemical Characteristics for Material Design

The electronic properties of materials are dictated by their molecular structure. The 2-(3-nitrophenyl)-1,3-oxathiolane molecule possesses features that are desirable in the design of functional materials:

Electron-Accepting Moiety : The nitrophenyl group is a strong electron acceptor. Incorporating such groups into larger molecules or polymers can create materials with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Heterocyclic Core : The sulfur atom in the oxathiolane ring can interact with metal surfaces or act as a coordination site, making it potentially useful for creating self-assembled monolayers (SAMs) or metal-organic frameworks (MOFs).

Polymerization Potential : 1,3-oxathiolane derivatives can undergo ring-opening polymerization (ROP) to form polythioethers or polythiocarbonates. These sulfur-containing polymers have different properties compared to their all-oxygen analogues, including higher refractive indices and different thermal and mechanical stabilities. The 3-nitrophenyl group would be incorporated as a pendant group along the polymer chain, imparting its electronic properties to the final material.

Table 2: Potential Material Applications based on Molecular Features

| Molecular Feature | Potential Application | Relevant Research Area |

|---|---|---|

| Nitrophenyl Group | Electron transport layers, nonlinear optics, sensors. | Organic Electronics |

| Sulfur Heterocycle | High refractive index polymers, metal surface modification. | Polymer Chemistry, Surface Science |

| Ring-Opening Polymerization | Synthesis of functional polythioethers. | Polymer Chemistry |

The synthesis of tetrahydroisoquinolines bearing nitrophenyl groups has been shown to yield compounds with significant antioxidant properties, suggesting that the electronic nature of the nitrophenyl group within a heterocyclic system can lead to valuable material and biological characteristics.

Potential Applications in Fluorescent Frameworks

The specific compound 1,3-Oxathiolane, 2-(3-nitrophenyl)- has been synthesized, and its structural characteristics have been documented through nuclear magnetic resonance (NMR) spectroscopy. rsc.org While direct studies on its fluorescent properties are not extensively reported in the literature, its molecular structure—featuring a nitroaromatic group—positions it as a compound of significant interest for potential applications in the field of fluorescent frameworks. The primary application in this context is its use as a target analyte for detection by luminescent sensor systems.

Nitroaromatic compounds are widely recognized for their electron-deficient nature, which allows them to act as effective fluorescence quenchers. rsc.orgrsc.org This property is the foundation for the design of highly sensitive and selective fluorescent sensors for detecting explosives and environmental pollutants. nih.govnih.gov The general mechanism involves a fluorescent framework, such as a metal-organic framework (MOF), that emits light upon excitation. When a nitroaromatic compound like 1,3-Oxathiolane, 2-(3-nitrophenyl)- is introduced, it can interact with the framework, leading to a measurable decrease, or "quenching," of the fluorescence intensity. rsc.org

Role as an Analyte for Luminescent MOF Sensors

Luminescent metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. They are particularly promising for sensor applications due to their high porosity, large surface area, and tunable fluorescent properties. rsc.org Researchers have successfully developed MOFs that exhibit strong luminescence and can selectively detect various nitroaromatic compounds. nih.gov

For instance, a zinc-based MOF, [Zn₂(TCPE)(tta)₂]·2DMF·4H₂O·2Me₂NH₂⁺ (HNU-34), has demonstrated capabilities as a luminescence sensor for nitrophenol explosives through distinct quenching effects. acs.org Similarly, functionalized aluminum(III) MOFs have been shown to exhibit strong fluorescence quenching when exposed to vapors of nitrobenzene (B124822) and other related nitroaromatics. rsc.orgrsc.org

Given these precedents, 1,3-Oxathiolane, 2-(3-nitrophenyl)- could potentially be detected by such systems. The electron-withdrawing nitro group on its phenyl ring makes it a suitable candidate for quenching the fluorescence of a donor material through photoinduced electron transfer. The interaction between the electron-rich framework and the electron-deficient nitrophenyl moiety of the oxathiolane would facilitate this energy transfer, resulting in a detectable signal.

The table below details the characteristics of a representative fluorescent framework designed for nitroaromatic compound detection, illustrating the principles that would apply to the potential detection of 1,3-Oxathiolane, 2-(3-nitrophenyl)- .

Table 1: Example of a Fluorescent Metal-Organic Framework for Nitroaromatic Detection

| Framework Name | Metal/Ligand Components | Target Analytes | Detection Mechanism | Reference |

|---|---|---|---|---|

| Al-x Series MOFs | Al(III), Terephthalate, 2-((benzyl)amino)-terephthalate | Nitrobenzene, 1,3-Dinitrobenzene, 4-Nitrotoluene | Fluorescence Quenching | rsc.orgrsc.org |

| HNU-34 | Zn(II), 1,1,2,2-tetra(4-carboxylphenyl)ethylene, 1H-tetrazole | Nitrophenols | Fluorescence Quenching | acs.org |

While empirical data on the interaction between 1,3-Oxathiolane, 2-(3-nitrophenyl)- and specific fluorescent frameworks is needed for confirmation, its chemical structure strongly suggests its potential as a target analyte. Future research could focus on quantifying the quenching efficiency, selectivity, and detection limits using various luminescent materials, thereby establishing its role in advanced sensor applications.

Emerging Research Areas and Future Perspectives for 1,3 Oxathiolane, 2 3 Nitrophenyl

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 1,3-oxathiolane (B1218472) ring is a well-established area of organic chemistry, traditionally involving the condensation of an aldehyde or ketone with 2-mercaptoethanol (B42355). wikipedia.org For the specific synthesis of 1,3-Oxathiolane, 2-(3-nitrophenyl)-, a primary route would involve the reaction of 3-nitrobenzaldehyde (B41214) with 2-mercaptoethanol. A precursor, 3-nitroacetophenone, can be converted to the necessary aldehyde, (3-Nitro-phenyl)-oxo-acetaldehyde, through oxidation with selenium dioxide.

Future research is focused on developing more sustainable and efficient synthetic strategies. Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can improve efficiency and reduce waste. For instance, triisopropylsilyl triflate has been shown to be an effective catalyst for the preparation of 2-alkyl- or 2,2-dialkyl-1,3-oxathiolanes from aldehydes or ketones and 2-mercaptoethanol. researchgate.net Investigating similar Lewis or Brønsted acid catalysts for the synthesis of the title compound could lead to milder reaction conditions and higher yields.

Green Solvents: Traditional syntheses often employ solvents like toluene (B28343). nih.govresearchgate.net Future methodologies will likely explore the use of more environmentally benign solvents, such as water or ionic liquids, to reduce the environmental impact of the synthesis. researchgate.net

One-Pot Reactions: The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly improve process efficiency. A potential route could involve the in situ generation of the aldehyde from a precursor followed immediately by cyclization. An example of a multi-component reaction involves using isatin, α-haloketones, ammonium (B1175870) acetate (B1210297), and acetylenic compounds to generate complex molecules in a single step. researchgate.net

Alternative Ring Construction: Research into alternative methods for constructing the 1,3-oxathiolane ring, such as the reaction of oxiranes with carbon disulfide to form 1,3-oxathiolane-2-thiones, presents another avenue. researchgate.net These thiones could potentially be converted to the target 1,3-oxathiolane. Another innovative approach uses sulfenyl chloride chemistry to build the oxathiolane framework from acyclic precursors like chloroacetic acid and vinyl acetate. nih.gov

Deeper Mechanistic Understanding of Complex Transformations

The structure of 1,3-Oxathiolane, 2-(3-nitrophenyl)- suggests a rich reactivity profile worthy of detailed mechanistic investigation. The interplay between the electron-withdrawing nitro group on the phenyl ring and the sulfur-containing heterocyclic system can lead to complex and potentially novel chemical transformations.

Future research in this area will likely focus on:

Oxidation and Rearrangement: The sulfur atom in the oxathiolane ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net Mechanistic studies on the thermal behavior of these oxidized derivatives could reveal pathways for extrusion of sulfur oxides (SO or SO₂), potentially leading to the formation of ethene and a carbonyl compound. researchgate.net Understanding the stereochemistry of these oxidations and subsequent thermal epimerization at the C-2 position is also a key research target. researchgate.net

Ring-Opening Reactions: The 1,3-oxathiolane ring can be opened under specific conditions. For example, amidine bases like DBU have been shown to act as nucleophiles, causing ring-opening in related systems to form lactam products. beilstein-journals.org Investigating the susceptibility of 1,3-Oxathiolane, 2-(3-nitrophenyl)- to nucleophilic attack could uncover new synthetic pathways and provide insights into its stability and reactivity.

Reactions involving the Nitro-Aromatic Group: The nitro group profoundly influences the electronic properties of the phenyl ring, making it susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group itself can participate in various transformations, such as reduction to an amino group, which would dramatically alter the molecule's properties. Mechanistic studies, potentially using techniques like kinetic isotope effects as demonstrated in the hydrophenylation of ethylene, nih.gov could elucidate the transition states and intermediates involved in these transformations.

Rational Design of Derivatives through Advanced Computational Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. cuny.edu For 1,3-Oxathiolane, 2-(3-nitrophenyl)-, computational methods offer a powerful approach to rationally design new derivatives with tailored properties, potentially accelerating the discovery of molecules with specific functions.

Emerging research directions in this domain include:

DFT Calculations for Reactivity Prediction: Density Functional Theory (DFT) can be used to calculate quantum chemical parameters that predict the reactivity of a molecule. mdpi.com By mapping the Molecular Electrostatic Potential (MEP), researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. mdpi.com This can guide the design of reactions, for example, by predicting the most likely site of electrophilic or nucleophilic attack.

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms that are difficult to study experimentally. cuny.edu For instance, DFT calculations have been used to explore the stepwise, zwitterionic pathways in cycloaddition reactions involving nitroalkenes, challenging previously assumed mechanisms. researchgate.net Applying these methods to transformations of 1,3-Oxathiolane, 2-(3-nitrophenyl)- could clarify reaction pathways and identify key transition states and intermediates. nih.gov

Expanding the Scope of Ring System Modifications and Derivatization

The 1,3-oxathiolane ring is a versatile scaffold that allows for numerous modifications, enabling the synthesis of a wide array of derivatives. Expanding the chemical space around 1,3-Oxathiolane, 2-(3-nitrophenyl)- through systematic derivatization is a key area for future research.

Potential avenues for exploration include:

Modification at the Sulfur Atom: As previously mentioned, the sulfur atom can be oxidized to the corresponding sulfoxides and sulfones. researchgate.net These derivatives have different steric and electronic properties compared to the parent oxathiolane and could exhibit unique reactivity.

Introduction of Functionality on the Oxathiolane Ring: While the parent 1,3-oxathiolane is unsubstituted on the ring carbons, derivatives can be synthesized from substituted precursors. For example, using substituted mercaptoethanols or aldehydes in the initial cyclization can introduce alkyl or other functional groups at the C4 and C5 positions of the ring.

Conversion to Thiones: The carbonyl group in related oxathiolan-2-one systems can be converted to a thione (C=S). 1,3-Oxathiolane-2-thiones are a known class of compounds, synthesized, for example, from the reaction of epoxides with carbon disulfide. researchgate.netgoogle.com These thione derivatives can serve as intermediates for further functionalization.

Formation of Fused Ring Systems: The oxathiolane ring can be part of a larger, fused ring system. Patents describe structures where the C4 and C5 carbons of the oxathiolane are part of a cyclohexane (B81311) ring, forming a 1,3-benzoxathiole-2-thione residue. google.com Exploring similar fused architectures with the 2-(3-nitrophenyl)- substituent could lead to novel molecular frameworks with rigid conformations.

Q & A

Q. How can low yields in oxidation reactions involving 2-(3-nitrophenyl)-1,3-oxathiolane be troubleshooted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.